2-Phenylpyrimidine-5-boronic acid
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Overview
Description
2-Phenylpyrimidine-5-boronic acid: is an organoboron compound with the molecular formula C₁₀H₉BN₂O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-5-boronic acid typically involves the reaction of 2-phenylpyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-phenylpyrimidine using bis(pinacolato)diboron (B₂pin₂) in the presence of a base such as potassium acetate and a palladium catalyst . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrimidine-5-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)₂), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typically employed.
Major Products:
Scientific Research Applications
2-Phenylpyrimidine-5-boronic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Phenylpyrimidine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the phenylpyrimidine moiety to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain applications.
Pyrimidine-5-boronic Acid: Similar but without the phenyl group, affecting its reactivity and applications.
Uniqueness: 2-Phenylpyrimidine-5-boronic acid is unique due to the presence of both the phenyl and pyrimidine groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
Molecular Formula |
C10H9BN2O2 |
---|---|
Molecular Weight |
200.00 g/mol |
IUPAC Name |
(2-phenylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7,14-15H |
InChI Key |
JURHQJGHFQQNTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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